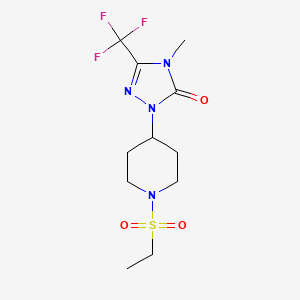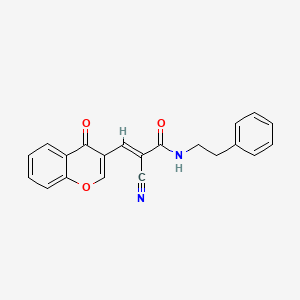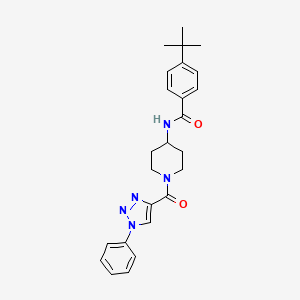![molecular formula C9H11FN2O4S B2707077 N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride CAS No. 2411306-24-4](/img/structure/B2707077.png)
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride, also known as MNPEF, is a chemical compound that has gained significant attention in the field of scientific research. MNPEF is a sulfamoyl fluoride derivative that has been synthesized using various methods. This chemical compound has been extensively studied for its potential applications in scientific research, specifically in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been extensively studied for its potential applications in scientific research. It has been used as a protease inhibitor in various biochemical assays. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has also been used as a labeling reagent for the identification of active sites in enzymes. Additionally, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been used as a substrate for the detection of sulfatase activity.
Mecanismo De Acción
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride acts as a protease inhibitor by irreversibly binding to the active site of the enzyme. This binding occurs through the formation of a covalent bond between the sulfamoyl fluoride group of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of protease activity.
Biochemical and Physiological Effects:
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been shown to have a significant effect on the biochemical and physiological processes of cells. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has also been shown to inhibit the activity of sulfatase enzymes. Additionally, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been shown to have an effect on the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in lab experiments is its irreversible binding to enzymes, which allows for the detection of active sites in enzymes. However, one of the limitations of using N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in scientific research. One possible direction is the development of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride-based inhibitors for specific proteases. Another direction is the use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in the identification of active sites in enzymes. Additionally, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride could be used in the development of new diagnostic tools for the detection of sulfatase activity. Finally, the potential use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in cancer therapy could be explored further.
Conclusion:
In conclusion, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in biochemistry and physiology. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride acts as a protease inhibitor by irreversibly binding to the active site of the enzyme. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in scientific research, including the development of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride-based inhibitors and its potential use in cancer therapy.
Métodos De Síntesis
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride can be synthesized using various methods, but the most common method involves the reaction of N-methyl-N-(3-nitrophenethyl)amine with sulfuryl fluoride. This reaction results in the formation of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride, which is a white crystalline solid. The purity of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride can be enhanced by recrystallization from ethanol.
Propiedades
IUPAC Name |
N-methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4S/c1-7(11(2)17(10,15)16)8-4-3-5-9(6-8)12(13)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDISISUBDSOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2706995.png)
![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2707001.png)
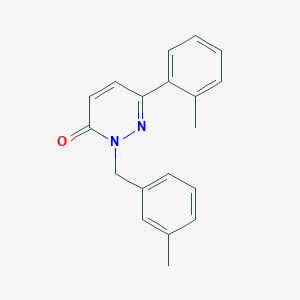
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2707004.png)
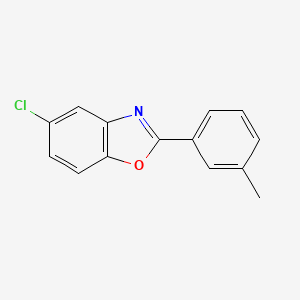
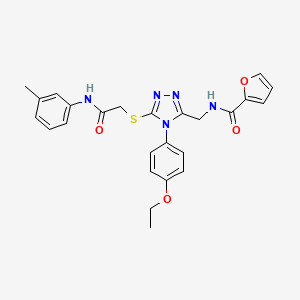

![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)
![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)
